
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6,7-Tetrahydro-4H-indol-4-ones are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Synthesis Analysis
Three main synthetic approaches in the construction of such molecules are considered . Among them are: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents (often solvents) .Molecular Structure Analysis
The molecular formula of 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is C20H17NO . Its average mass is 287.355 Da and its monoisotopic mass is 287.131012 Da .Chemical Reactions Analysis
Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions . Most of tetrahydroindol-4-one syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .Physical And Chemical Properties Analysis
The melting point of 1,5,6,7-Tetrahydro-4H-indol-4-one is 188-190 °C (lit.) .Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
Research in synthetic organic chemistry, including the synthesis of complex molecules like indoles, oxazines, and their derivatives, provides a foundation for understanding the potential applications of "1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime." For instance, the synthesis and characterization of 1,2-oxazines and 1,2-benzoxazines, related to the queried compound, illustrate the methodologies for constructing complex heterocyclic compounds that are crucial in drug design and materials science (Sainsbury, 1991).
Applications in Drug Design and Organic Catalysis
The study and development of organodiselenides and related compounds, such as diaryldiselenides, underscore their importance in organic catalysis and potential drug design due to their antioxidative properties and mimicry of enzymatic functions like glutathione peroxidase (Marco Dalla Tiezza, G. Ribaudo, L. Orian, 2019). Such research highlights the versatility of synthetic organic chemistry in contributing to pharmacology and biochemistry, suggesting potential research directions for complex molecules like the one .
Environmental and Toxicological Studies
The environmental persistence and toxicological impact of halogenated organic compounds, similar in structural complexity to the queried molecule, have been extensively studied. For example, research on polybrominated diphenyl ethers (PBDEs) and polychlorinated diphenyl ethers (PCDEs) offers insights into the environmental fate, bioaccumulation, and potential human health impacts of synthetic organic compounds, which could be relevant for assessing the environmental and health-related implications of similar complex molecules (Rui Zhang, Xuesheng Zhang, Jiaqi Shi, Mingbao Feng, Xiaoxiang Wang, D. Crump, Xiaowei Zhang, 2021).
Mécanisme D'action
While the specific mechanism of action for “1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime” is not available, it’s worth noting that tetrahydroindole derivatives are known to have various biological activities. For example, they are used in drugs for the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .
Orientations Futures
The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives attracts the attention of scientists working in the field of organic and medicinal chemistry due to their diverse biological activity and use in drug development and natural products chemistry . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .
Propriétés
IUPAC Name |
(Z)-N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-14-19(15-22(29)16-21)18-32-30-25-12-7-13-26-24(25)17-27(20-8-3-1-4-9-20)31(26)23-10-5-2-6-11-23/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUOOIXRFOHLJR-JVCXMKTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC(=C5)Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC(=C5)Cl)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

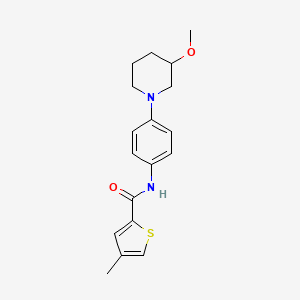
![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)
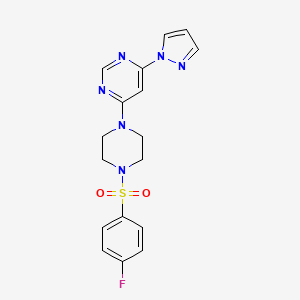
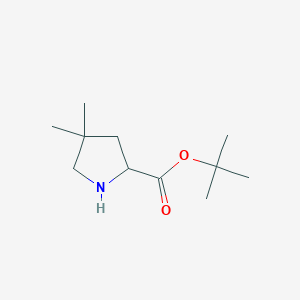
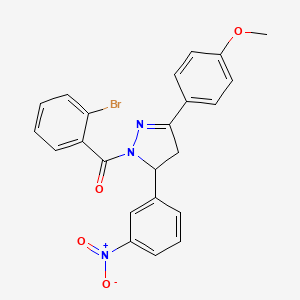
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)
![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)
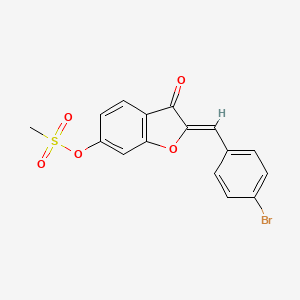
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)
![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)

![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)
![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)